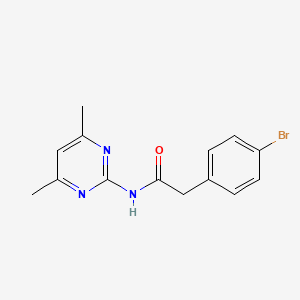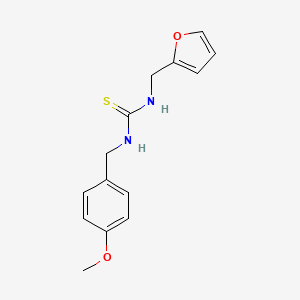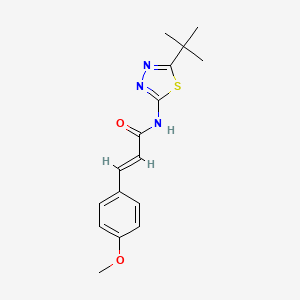
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is a chemical compound that belongs to the class of acetamides. It is also known as BDA-410 or BDA-922. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves the inhibition of the activity of the enzyme phosphoinositide 3-kinase (PI3K). This enzyme is involved in the regulation of cell growth, proliferation, and survival. Inhibition of PI3K activity leads to the activation of apoptotic pathways, which results in the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide have been extensively studied. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is its specificity towards PI3K. This compound has been found to selectively inhibit the activity of PI3K, without affecting the activity of other kinases. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide. One of the potential areas of research is the development of more potent and selective PI3K inhibitors. Another area of research is the investigation of the use of this compound in combination with other anticancer drugs for the treatment of cancer. Additionally, the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases, can also be explored.
Conclusion:
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is a promising compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of PI3K activity, which leads to the induction of apoptosis in cancer cells and the inhibition of pro-inflammatory cytokine production. Although this compound has some limitations, its specificity towards PI3K makes it a valuable tool for scientific research. Future research on this compound can lead to the development of more potent and selective PI3K inhibitors and the exploration of its use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves the reaction of 4-bromoacetophenone with 4,6-dimethyl-2-aminopyrimidine in the presence of a base and a solvent. The reaction yields 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide as a white solid.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-7-10(2)17-14(16-9)18-13(19)8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPGLKBHEKUWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)
![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)


![2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)

![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)

![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
